molecular formula C16H13Br2N3O5 B3724518 N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide

N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide

Cat. No.: B3724518
M. Wt: 487.1 g/mol
InChI Key: ZAXWAZGQAATCLV-FBCYGCLPSA-N
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Description

N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazide group, a dibromo-substituted phenyl ring, and a nitrophenoxy moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.

Properties

IUPAC Name

N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-(4-methyl-2-nitrophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Br2N3O5/c1-9-2-3-14(13(4-9)21(24)25)26-8-15(22)20-19-7-10-5-11(17)6-12(18)16(10)23/h2-7,23H,8H2,1H3,(H,20,22)/b19-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXWAZGQAATCLV-FBCYGCLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Br2N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide typically involves a multi-step process. The initial step often includes the formation of the hydrazide precursor, followed by the introduction of the dibromo and nitrophenoxy substituents under controlled conditions. Common reagents used in these reactions include hydrazine derivatives, brominating agents, and nitrophenoxy compounds. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as temperature control, solvent selection, and purification techniques .

Chemical Reactions Analysis

N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.

    Substitution: The dibromo groups can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines, forming new derivatives.

    Condensation: The hydrazide group can participate in condensation reactions with aldehydes or ketones, forming hydrazones or hydrazides

Scientific Research Applications

N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of dibromo and nitrophenoxy groups enhances its binding affinity and specificity. Pathways involved may include oxidative stress modulation, inhibition of microbial growth, and interference with cellular signaling pathways .

Comparison with Similar Compounds

N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide can be compared with similar compounds such as:

  • N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
  • N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
  • N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical reactivity and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide

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